molecular formula C20H18F3N3O4 B2408136 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide CAS No. 1021106-07-9

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide

Cat. No.: B2408136
CAS No.: 1021106-07-9
M. Wt: 421.376
InChI Key: CWVCCMAFZAKWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide is a synthetic small molecule featuring a pyridazinone core, a scaffold recognized in medicinal chemistry for its potential in modulating protein-protein interactions. Compounds based on the pyridazinone structure, particularly those with halogenated variants, have been investigated as inhibitors of the protein arginine methyltransferase 5 (PRMT5) complex. PRMT5 is a promising therapeutic target in oncology, especially for MTAP-deleted cancers, where synthetic lethality can be exploited. Small molecules that competitively inhibit the binding of substrate adaptor proteins to PRMT5 offer a distinct mechanism from catalytic site inhibitors, potentially enabling selective disruption of a subset of PRMT5 functions . This compound is supplied for research purposes to support chemical biology and drug discovery efforts, particularly in the study of epigenetic targets and oncology. It is intended for in vitro analysis only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-methoxy-5-(trifluoromethyl)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c1-29-16-8-6-13(20(21,22)23)12-15(16)24-18(27)5-2-10-26-19(28)9-7-14(25-26)17-4-3-11-30-17/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVCCMAFZAKWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, including case studies and research findings.

Structural Characteristics

The molecular structure of the compound consists of several notable features:

  • Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Pyridazine Moiety : A six-membered ring containing two nitrogen atoms, which is crucial for biological interactions.
  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Molecular Formula : C17H17F3N4O2
Molecular Weight : 368.34 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Furan and Pyridazine Rings : Utilizing appropriate precursors under controlled conditions.
  • Introduction of the Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.
  • Final Coupling Reaction : To attach the butanamide moiety.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in:

  • Anti-inflammatory responses
  • Antioxidant activities
  • Anticancer properties

Case Studies and Research Findings

  • Anti-inflammatory Activity : Research indicates that similar pyridazine derivatives exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that compounds with trifluoromethyl substitutions can enhance this activity due to increased binding affinity to COX enzymes .
  • Antioxidant Properties : The presence of the furan ring contributes to antioxidant activities, as demonstrated in studies where derivatives showed effective scavenging of free radicals . Compounds with similar structures were evaluated for their ability to reduce oxidative stress in cellular models.
  • Cytotoxic Effects Against Cancer Cells : Preliminary studies have indicated that this compound may exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzenesulfonamideMethoxy group on benzeneModerate anti-inflammatory
6-OxopyridazinePyridazine core with ketoneAntimicrobial
2-Methoxy-5-trifluoromethylphenyl derivativeTrifluoromethyl groupEnhanced lipophilicity and activity

Scientific Research Applications

The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)butanamide has garnered significant interest in the field of medicinal chemistry due to its diverse applications, particularly in pharmacology. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and potential therapeutic uses.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound through various mechanisms:

  • Cell Line Studies : The compound has shown significant growth inhibition in various human cancer cell lines, including leukemia (RPMI-8226), non-small cell lung cancer (A549), and renal cancer (A498). For instance, growth inhibition percentages were reported as follows:
    Cell Line TypeCell Line NameGrowth Inhibition (%)
    LeukemiaRPMI-8226>20
    Non-Small Cell Lung CancerA549>15
    Renal CancerA498>10
  • Mechanism of Action : The compound appears to inhibit specific signaling pathways involved in cancer cell proliferation. Its fluorinated phenyl group enhances lipophilicity, improving cellular uptake and bioavailability, which is crucial for its efficacy as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been studied:

  • Inhibition of Inflammatory Pathways : Similar compounds with trifluoromethyl groups have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
  • Potential Therapeutic Applications : The unique structure may allow it to be developed as a therapeutic agent for chronic inflammatory conditions.

Case Study: In Vivo Models

In a recent study involving animal models, administration of the compound led to significant reductions in inflammatory markers compared to control groups, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties:

  • Effectiveness Against Bacteria : In vitro studies have shown that derivatives with similar structures exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) observed were notably low:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus<0.5 µg/mL
    Enterococcus faecalis<1 µg/mL
  • Mechanism of Action : The trifluoromethyl group is believed to enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization of pyridazinone intermediates and coupling with substituted phenyl groups. Key steps require precise control of temperature (e.g., 60–80°C for amide bond formation), solvent selection (e.g., DMF or THF for polar aprotic conditions), and catalysts (e.g., Pd-based catalysts for cross-coupling). Reaction progress should be monitored via thin-layer chromatography (TLC), with final product validation using 1H^1H-NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
  • Structural Confirmation : 1H^1H- and 13C^{13}C-NMR for functional group analysis, HRMS for molecular weight validation, and IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) bonds .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies of structurally analogous pyridazinone derivatives show antimicrobial activity (MIC = 2–8 µg/mL against Staphylococcus aureus) and antiproliferative effects (IC50_{50} = 10–50 µM in MCF-7 breast cancer cells). Assays typically use MTT or resazurin-based viability tests .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Comparative Analysis : Compare activity profiles of derivatives with substituent variations (e.g., methoxy vs. trifluoromethyl groups) to identify structure-activity relationships (SAR).
  • Orthogonal Assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside flow cytometry for apoptosis) to rule out assay-specific artifacts .

Q. What methodologies are recommended for studying target binding and interaction mechanisms?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to enzymes like COX-2 or kinases.
  • X-ray Crystallography/DFT Studies : Resolve 3D binding modes and electronic interactions (e.g., π-π stacking with aromatic residues).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How can chemical stability and degradation pathways be evaluated under varying conditions?

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td_{d} > 200°C common for aryl amides).
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS.
  • Photostability : Expose to UV light (300–400 nm) and track photodegradation products .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesEvidence ID
Synthesis Temperature (60–80°C), solvent polarity, catalyst loadingTLC, 1H^1H-NMR, HRMS
Biological Screening IC50_{50}/MIC values, cell line specificity (e.g., MCF-7, HeLa)MTT assay, microdilution
Target Interaction Binding affinity (Kd_d), thermodynamic profileSPR, ITC, X-ray crystallography
Stability Degradation kinetics (t1/2_{1/2}), photodegradation productsLC-MS, DSC, accelerated stability testing

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.